molecular formula C24H40N2O7S2 B13775886 Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate CAS No. 69834-23-7

Diammonium dodecyl-4-(4-sulphonatophenoxy)benzenesulphonate

Cat. No.: B13775886
CAS No.: 69834-23-7
M. Wt: 532.7 g/mol
InChI Key: BDEGCBYFVTXJKF-UHFFFAOYSA-N
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Description

Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate is a chemical compound with the molecular formula C24H34O7S2·2H3N. It is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate typically involves the sulfonation of dodecylbenzene followed by the reaction with phenol and subsequent ammonium salt formation. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactors where dodecylbenzene is reacted with sulfuric acid. The intermediate product is then reacted with phenol in the presence of a catalyst to form the sulfonatophenoxy derivative. Finally, the ammonium salt is formed by neutralizing the product with ammonia .

Chemical Reactions Analysis

Types of Reactions

Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonate salts.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate has several scientific research applications:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in biological assays and experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate primarily involves its surfactant properties. It reduces surface tension, allowing for better interaction between molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis. The compound interacts with lipid bilayers and proteins, facilitating their solubilization and extraction .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another surfactant with similar properties but different ionic nature.

    Triton X-100: A non-ionic surfactant used in similar applications.

    Cetyltrimethylammonium bromide: A cationic surfactant with comparable uses.

Uniqueness

Diammonium dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate is unique due to its dual ammonium groups, which provide distinct ionic properties compared to other surfactants. This makes it particularly effective in specific industrial and research applications where ionic interactions are crucial .

Properties

CAS No.

69834-23-7

Molecular Formula

C24H40N2O7S2

Molecular Weight

532.7 g/mol

IUPAC Name

diazanium;2-dodecyl-4-(4-sulfonatophenoxy)benzenesulfonate

InChI

InChI=1S/C24H34O7S2.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-20-19-22(15-18-24(20)33(28,29)30)31-21-13-16-23(17-14-21)32(25,26)27;;/h13-19H,2-12H2,1H3,(H,25,26,27)(H,28,29,30);2*1H3

InChI Key

BDEGCBYFVTXJKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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